molecular formula C16H22N2O B4760544 N-(1,1-DIETHYL-2-PROPYNYL)-N'-(2,5-DIMETHYLPHENYL)UREA

N-(1,1-DIETHYL-2-PROPYNYL)-N'-(2,5-DIMETHYLPHENYL)UREA

Cat. No.: B4760544
M. Wt: 258.36 g/mol
InChI Key: XXGNPYXZBJBPMZ-UHFFFAOYSA-N
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Description

N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,5-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-6-16(7-2,8-3)18-15(19)17-14-11-12(4)9-10-13(14)5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNPYXZBJBPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,5-DIMETHYLPHENYL)UREA typically involves the reaction of 2,5-dimethylphenyl isocyanate with 1,1-diethyl-2-propynylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,5-DIMETHYLPHENYL)UREA may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,5-DIMETHYLPHENYL)UREA oxides, while reduction may produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,5-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are studied to understand the compound’s potential therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,4-DIMETHYLPHENYL)UREA
  • N-(1,1-DIETHYL-2-PROPYNYL)-N’-(3,5-DIMETHYLPHENYL)UREA
  • N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,6-DIMETHYLPHENYL)UREA

Uniqueness

N-(1,1-DIETHYL-2-PROPYNYL)-N’-(2,5-DIMETHYLPHENYL)UREA is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-DIETHYL-2-PROPYNYL)-N'-(2,5-DIMETHYLPHENYL)UREA
Reactant of Route 2
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N-(1,1-DIETHYL-2-PROPYNYL)-N'-(2,5-DIMETHYLPHENYL)UREA

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